Thalidomide-5-PEG4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
Thalidomide-5-PEG4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's characteristics, provides hypothetical yet representative experimental protocols, and visualizes key processes to support researchers in the field of targeted protein degradation.
Core Chemical Properties
Thalidomide-5-PEG4-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC.
Quantitative Data Summary
The key physicochemical properties of Thalidomide-5-PEG4-NH2 hydrochloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2743434-24-2 | [1] |
| Molecular Formula | C₂₁H₂₈ClN₃O₈ | [1] |
| Molecular Weight | 485.92 g/mol | [1] |
| Appearance | Light yellow to yellow oil | [1] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | DMSO: ≥100 mg/mL (≥205.80 mM) | [1] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | [1] |
| SMILES | NCCOCCOCCOCCOC1=CC(C(N2C(C3=O)CCC(N3)=O)=O)=C(C=C1)C2=O.Cl | [1] |
Synthesis and Characterization: Experimental Protocols
While specific proprietary synthesis methods may vary, a plausible and detailed multi-step synthetic protocol based on established organic chemistry principles is provided below. This serves as a representative methodology for researchers.
Synthesis of Thalidomide-5-PEG4-NH2 Hydrochloride
Step 1: Synthesis of 5-hydroxythalidomide (B1239145)
A common precursor, 5-hydroxythalidomide, can be synthesized from commercially available starting materials.
Step 2: Synthesis of Boc-NH-PEG4-OTs
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To a solution of commercially available Boc-NH-PEG4-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.5 equivalents).
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
Step 3: Alkylation of 5-hydroxythalidomide
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To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
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Add the Boc-NH-PEG4-OTs (1.1 equivalents) to the mixture.
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Heat the reaction to 80°C and stir for 6-8 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (B1210297) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-protected Thalidomide-5-PEG4-NH2.
Step 4: Boc Deprotection to Yield Thalidomide-5-PEG4-NH2 Hydrochloride
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Dissolve the Boc-protected intermediate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
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Collect the solid by filtration and dry under vacuum to yield Thalidomide-5-PEG4-NH2 hydrochloride.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals would include those for the aromatic protons of the phthalimide (B116566) group, the piperidinedione ring protons, the characteristic repeating units of the PEG linker, and the terminal amine.
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High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
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Mass Spectrometry (MS) : To confirm the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion corresponding to the free base.
Application in PROTAC Technology
Thalidomide-5-PEG4-NH2 hydrochloride is a key component for the synthesis of PROTACs that recruit the CRBN E3 ligase. The terminal amine allows for its conjugation to a warhead that binds to a protein of interest (POI) via a stable amide bond.
General Protocol for PROTAC Synthesis via Amide Coupling
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Activation of the Warhead-Linker Carboxylic Acid : If the warhead-linker construct has a terminal carboxylic acid, dissolve it (1 equivalent) in a suitable solvent like DMF. Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
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Amide Bond Formation : To the activated warhead-linker, add a solution of Thalidomide-5-PEG4-NH2 hydrochloride (1 equivalent) and an additional equivalent of DIPEA in DMF.
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Reaction Monitoring : Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
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Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by preparative HPLC to yield the final PROTAC.
Experimental Workflow: Assessment of PROTAC-Mediated Protein Degradation
A standard method to evaluate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.
Protocol: Western Blot Analysis of Target Protein Degradation
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Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
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SDS-PAGE and Protein Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting :
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
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Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC₅₀ (concentration at which 50% degradation is observed).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
